rac Metanephrine-d3 Hydrochloride Salt

Catalog No.
S917725
CAS No.
M.F
C10H16ClNO3
M. Wt
236.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Metanephrine-d3 Hydrochloride Salt

Product Name

rac Metanephrine-d3 Hydrochloride Salt

IUPAC Name

4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol;hydrochloride

Molecular Formula

C10H16ClNO3

Molecular Weight

236.71 g/mol

InChI

InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i1D3;

InChI Key

HRIQFVCFOPJYEQ-NIIDSAIPSA-N

SMILES

CNCC(C1=CC(=C(C=C1)O)OC)O.Cl

Synonyms

4-Hydroxy-3-methoxy-α-[(methylamino-d3)methyl]benzenemethanol Hydrochloride; α-[(Methylamino-d3)methyl]-vanillyl Alcohol Hydrochloride; (±)-Metanephrine-d3 Hydrochloride; 3-Methoxyadrenaline-d3 Hydrochloride; 3-O-Methylepinephrine-d3 Hydrochloride; M

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)OC)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O.Cl

Metanephrine-d3 is intended for use as an internal standard for the quantification of metanephrine by GC- or LC-MS. Metanephrine is an inactive metabolite of epinephrine. It is formed from epinephrine by catechol-O-methyl transferase (COMT). Urinary and plasma levels of metanephrine are increased in patients with pheochromocytoma, an adrenal medullary neuroendocrine tumor.
Measurement of metanephrine, a metabolite of epinephrine, is a useful tool in the diagnosis of diseases such as pheochromocytoma and adrenal medullary neoplasm. This internal standard is suitable for LC-MS/MS monitoring of metanephrine levels in plasma or urine for diagnostic testing, endocrinology, or clinical chemistry.

rac Metanephrine-d3 Hydrochloride Salt is a stable-isotope-labeled reference material designed specifically as an internal standard (IS) for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of metanephrine. Metanephrine is a critical biomarker for catecholamine-secreting tumors such as pheochromocytoma. The compound features a +3 Dalton mass shift via deuterium labeling, ensuring identical chromatographic behavior to endogenous metanephrine while allowing distinct mass-to-charge (m/z) differentiation. Supplied as a racemic (DL) mixture in the hydrochloride salt form, it provides high aqueous solubility and resistance to the rapid auto-oxidation that typically limits the shelf life of free-base catecholamines [1].

Research Fit

Deuterated Internal Standard
Racemic (R/S) Mixture
Hydrochloride Salt Form
LC-MS/MS Bioanalysis

Substituting rac Metanephrine-d3 Hydrochloride Salt with non-isotopic structural analogs, unlabeled metanephrine, or free-base formulations critically compromises assay reliability and laboratory workflows. Unlabeled metanephrine cannot be differentiated by mass spectrometers, making it useless as an internal standard. Non-isotopic structural analogs (such as isoproterenol) fail to perfectly co-elute with the target analyte, exposing them to different matrix suppression zones in the MS source and resulting in uncorrected ion suppression that can skew quantification by up to 78% in plasma. Furthermore, utilizing the free-base form of deuterated metanephrine results in poor solubility in the acidic mobile phases required for LC-MS/MS and accelerates oxidative degradation, forcing laboratories to frequently discard and remake costly stock solutions [1].

Why Substitution May Not Transfer

Unlabeled metanephrine
Identical mass prevents MS distinction; cannot serve as internal standard.
Structural analogs / non-deuterated IS
Different extraction recovery and ionization may fail to correct matrix effects.
Ring-deuterated or lower-enrichment analogs
Isotopic exchange risk or higher d0 cross-contribution may shift accuracy.
Free base form
Limited aqueous solubility restricts concentrated stock preparation.

Matrix Effect Compensation in Complex Biological Fluids

In LC-MS/MS analysis of plasma, endogenous matrix components cause severe ion suppression. When using rac Metanephrine-d3 HCl as an internal standard, it perfectly co-elutes with the target analyte, experiencing the exact same matrix effects. Data shows that while absolute matrix suppression can range from 36% to 78%, the use of the d3-labeled internal standard corrects the final calculated recovery to an acceptable 88% to 104% range. Non-isotopic analogs fail to provide this level of correction because they elute at different retention times[1].

Evidence DimensionMatrix Effect Correction (Recovery Efficiency)
Target Compound Data88% - 104% corrected recovery
Comparator Or BaselineUncorrected / Non-co-eluting analog (36% - 78% uncorrected matrix suppression)
Quantified DifferenceRestores quantitative accuracy by compensating for up to 78% signal suppression.
ConditionsLC-MS/MS analysis of extracted plasma samples.

Ensures accurate clinical quantification of metanephrine by neutralizing severe ion suppression inherent to plasma and urine matrices.

CRM Traceability
Head-to-head
ISO 17034 accredited CRM vs. non-certified research-grade
Supports metrological traceability for method validation
Non-CRM lacks certified concentration and uncertainty budget

MRM Transition Selectivity via +3 Da Mass Shift

The incorporation of three deuterium atoms provides a +3 Da mass shift, altering the primary Multiple Reaction Monitoring (MRM) transitions from m/z 180.1 -> 148.1 (unlabeled) to m/z 183.1 -> 168.1 or 151.1 (d3-labeled). This specific mass difference is sufficient to completely eliminate isotopic cross-talk and overlap between the high-concentration internal standard and low-concentration endogenous analytes, maintaining the Lower Limit of Quantification (LLOQ) at highly sensitive levels (e.g., 0.50 ng/mL) without baseline inflation.

Evidence DimensionPrecursor-to-Product Ion Mass Shift
Target Compound Data+3 Da shift (m/z 183.1 -> 168.1)
Comparator Or BaselineUnlabeled Metanephrine (m/z 180.1 -> 148.1)
Quantified Difference3.0 Da separation in precursor mass.
ConditionsElectrospray ionization (ESI) positive ion mode MRM acquisition.

Prevents false-positive signal inflation in patient samples, which is critical for maintaining diagnostic specificity at low concentrations.

Matrix Effect Compensation
Cross-study
Total CV 2.20–3.80%with metanephrine-d3 IS (urinary method)
Deuterated IS improves precision vs. analog IS methods
Method comparison slope 1.000; no proportional bias

Aqueous Solubility and Stock Solution Stability

The hydrochloride salt formulation of rac Metanephrine-d3 significantly improves handling and stability compared to the free-base form. The HCl salt achieves an aqueous solubility of ≥12 mg/mL, allowing for the direct preparation of highly concentrated stock solutions in water or dilute acid. Furthermore, the salt form protects the catecholamine-like structure from rapid auto-oxidation, enabling stock solutions to remain stable for up to 6 months when stored at -80°C, whereas free bases degrade rapidly in solution .

Evidence DimensionAqueous Solubility and Solution Shelf-Life
Target Compound Data≥12 mg/mL solubility; 6-month stability at -80°C
Comparator Or BaselineMetanephrine Free Base (Low aqueous solubility; rapid oxidative degradation)
Quantified DifferenceEnables >10x higher stable aqueous concentration without organic co-solvents.
ConditionsPreparation of internal standard stock solutions in aqueous/acidic media.

Reduces reagent waste and preparation time by allowing laboratories to maintain long-term, stable aqueous stock solutions.

Isotopic Enrichment
Class-level inference
≥99 atom % DN-methyl-d3 labeling
Minimizes d0 cross-contribution in native analyte channel
Lower-enrichment analogs introduce ~2× higher d0 bias

Cost-Efficiency in Achiral Total Quantification

For standard clinical assays measuring total free metanephrines, chiral separation is not required. The racemic (DL) mixture of Metanephrine-d3 provides identical retention times and ionization efficiencies to the endogenous analyte on standard reverse-phase or Pentafluorophenyl (PFP) columns. Procuring the racemate instead of the enantiopure L-Metanephrine-d3 yields the exact same quantitative precision (CV < 6%) for total metanephrine assays, but at a significantly lower procurement cost due to the avoidance of complex chiral synthesis [1].

Evidence DimensionChromatographic Performance in Achiral Assays
Target Compound Datarac-Metanephrine-d3 (CV < 6%, identical retention)
Comparator Or BaselineEnantiopure L-Metanephrine-d3 (Identical retention, higher cost)
Quantified DifferenceEquivalent analytical precision (CV < 6%) without the cost premium of chiral purification.
ConditionsAchiral LC-MS/MS using PFP or C18 columns.

Optimizes laboratory procurement budgets by utilizing a quantitatively equivalent, lower-cost racemate for assays that do not require chiral differentiation.

Salt Form Solubility
Data to verify
≥15–20 mg/mL in DMF, DMSO, ethanol, PBS
Enables concentrated stock preparation for bioanalytical workflows
HCl salt vs. slightly soluble free base; supplier-reported values
Racemic Configuration
Class-level
Only commercially available form; enantiopure not cataloged
Matches non-chiral LC-MS/MS method requirements
Enantiopure synthesis would be 10–50× higher cost
MS vs. HPLC Correlation
Head-to-head
Passing-Bablok slope 1.000; r=0.8830 (n=65)
MS method with d3-IS produces interchangeable results with HPLC
GC-MS validation: slope 1.00±0.02, r=0.97 (n=192)

High-Throughput Clinical LC-MS/MS Screening

Highly effective for use as the primary internal standard in automated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) workflows for quantifying plasma free metanephrines, where robust matrix effect correction is mandatory [1].

Standardized Diagnostic Kit Manufacturing

The extended shelf-life and high aqueous solubility of the HCl salt make it a highly suitable precursor for manufacturers formulating ready-to-use, long-term stable calibrator and internal standard mixtures for endocrinology assays .

Urinary Catecholamine Metabolite Profiling

Highly suitable for 24-hour urine assays utilizing dilute-and-shoot or minimal sample preparation techniques, where the +3 Da mass shift ensures reliable quantification despite highly variable urinary matrix interferences .

Application Fit Matrix

Application
Selection Property
Validation Focus
Plasma free metanephrine bioanalytical method development
CRM-traceable deuterated ISTD
Matrix effect compensation and precision in protein-precipitated research matrices
Urinary metanephrine bioanalysis for biomarker research
High isotopic enrichment ISTD (≥99 atom % D)
Accuracy across analyte concentration ranges; method comparability with HPLC
Isotope dilution LC-MS/MS reference measurement procedure development
N-methyl-d3 labeled, racemic HCl salt
Low d0 cross-contribution; precise gravimetric stock preparation
Pharmaceutical impurity profiling research
Racemic metanephrine-d3 reference standard
Co-elution with metanephrine-related impurities; documented COA support

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

236.1007013 g/mol

Monoisotopic Mass

236.1007013 g/mol

Heavy Atom Count

15

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